molecular formula C17H26ClNO4S B13375213 Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether

Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether

Cat. No.: B13375213
M. Wt: 375.9 g/mol
InChI Key: LYYXGYKFOWWPCI-UHFFFAOYSA-N
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Description

Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether is an organic compound characterized by its complex structure, which includes a butyl group, a chloro substituent, a morpholinyl sulfonyl group, and a methylphenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether typically involves multiple steps, starting with the preparation of the core phenyl ether structure. The introduction of the chloro and sulfonyl groups is achieved through electrophilic aromatic substitution reactions, while the morpholinyl group is introduced via nucleophilic substitution. The butyl group is often added through an alkylation reaction using butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens (Cl2, Br2) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholinyl group can enhance solubility and bioavailability. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-chloro-2-[(2,6-dimethyl-4-piperidinyl)sulfonyl]-5-methylphenyl ether
  • Butyl 4-chloro-2-[(2,6-dimethyl-4-thiomorpholinyl)sulfonyl]-5-methylphenyl ether

Uniqueness

Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in reactivity and application potential.

Properties

Molecular Formula

C17H26ClNO4S

Molecular Weight

375.9 g/mol

IUPAC Name

4-(2-butoxy-5-chloro-4-methylphenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C17H26ClNO4S/c1-5-6-7-22-16-8-12(2)15(18)9-17(16)24(20,21)19-10-13(3)23-14(4)11-19/h8-9,13-14H,5-7,10-11H2,1-4H3

InChI Key

LYYXGYKFOWWPCI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CC(OC(C2)C)C

Origin of Product

United States

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